2-(3-Chlorophenyl)guanidine;2,4,6-trinitrophenol
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Overview
Description
2-(3-Chlorophenyl)guanidine;2,4,6-trinitrophenol is a compound that combines the properties of both 2-(3-Chlorophenyl)guanidine and 2,4,6-trinitrophenol. 2-(3-Chlorophenyl)guanidine is a derivative of guanidine, which is known for its strong basic properties and applications in various chemical reactions .
Preparation Methods
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring . For 2-(3-Chlorophenyl)guanidine, the synthesis involves the reaction of 3-chloroaniline with cyanamide under acidic conditions to form the guanidine derivative . The combination of these two compounds can be achieved through a condensation reaction under controlled conditions.
Chemical Reactions Analysis
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: It can be oxidized to form picric acid derivatives.
2-(3-Chlorophenyl)guanidine can undergo:
Scientific Research Applications
2,4,6-Trinitrophenol is used in:
Explosives: Due to its high explosive power.
Dyes: As a dyeing agent in the textile industry.
Medicinal: In the past, it was used as an antiseptic and burn treatment.
2-(3-Chlorophenyl)guanidine is used in:
Chemical Synthesis: As an intermediate in the synthesis of various organic compounds.
Biological Research: As a probe in fluorescence studies.
Mechanism of Action
2,4,6-Trinitrophenol exerts its effects through its strong oxidizing properties, which can disrupt cellular functions and cause damage to biological tissues . It can also act as a protonophore, disrupting the proton gradient across membranes .
2-(3-Chlorophenyl)guanidine acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes .
Comparison with Similar Compounds
Similar compounds to 2,4,6-trinitrophenol include:
2,4-Dinitrophenol: Less explosive but still used in various industrial applications.
2,4,6-Trinitrotoluene (TNT):
Similar compounds to 2-(3-Chlorophenyl)guanidine include:
Phenylguanidine: Used in similar chemical synthesis applications.
Methylguanidine: Known for its biological activity.
2-(3-Chlorophenyl)guanidine;2,4,6-trinitrophenol is unique due to the combination of properties from both components, making it useful in specialized applications where both strong basic and oxidizing properties are required.
Properties
CAS No. |
61705-87-1 |
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Molecular Formula |
C13H11ClN6O7 |
Molecular Weight |
398.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)guanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8ClN3.C6H3N3O7/c8-5-2-1-3-6(4-5)11-7(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,(H4,9,10,11);1-2,10H |
InChI Key |
XSOVQULWOXDIFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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